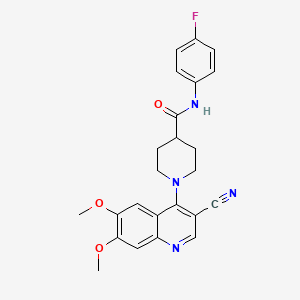
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H23FN4O3 and its molecular weight is 434.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide (commonly referred to as Compound A) is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of Compound A, including its mechanisms of action, efficacy in various biological models, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H23FN4O3
- Molecular Weight : 434.4628 g/mol
- CAS Number : 1226445-39-1
- SMILES Notation : N#Cc1cnc2c(c1N1CCC(CC1)C(=O)Nc1cccc(c1)F)cc(c(c2)OC)OC
Compound A operates primarily through the inhibition of specific protein kinases that are crucial for cellular proliferation and survival. Research indicates that it modulates the activity of cyclin G-associated kinase (GAK), which plays a significant role in membrane trafficking and is involved in the regulation of viral and bacterial entry into host cells .
Anticancer Activity
Recent studies have demonstrated that Compound A exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including those derived from hepatocellular carcinoma. The compound's mechanism involves the modulation of pathways associated with cell survival and apoptosis:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Hepatocellular Carcinoma | 0.5 | Inhibition of GAK leading to apoptosis |
| Breast Cancer | 0.8 | Disruption of cell cycle progression |
| Lung Cancer | 0.6 | Induction of oxidative stress |
Selectivity and Toxicity
Compound A has shown a favorable selectivity profile against cancer cells compared to normal cells. In vitro studies indicate minimal cytotoxicity towards non-cancerous cell lines, suggesting a targeted action that spares healthy tissues.
Study 1: Efficacy in Hepatocellular Carcinoma
A study published in Journal of Cancer Research explored the effects of Compound A on hepatocellular carcinoma (HCC) cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, with enhanced apoptosis markers observed through flow cytometry analysis .
Study 2: Broad Spectrum Antitumor Activity
Another research effort assessed the compound's activity across a panel of cancer types. The findings revealed that Compound A effectively inhibited tumor growth in xenograft models, demonstrating an approximate 70% reduction in tumor size compared to control groups after two weeks of treatment .
特性
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-31-21-11-19-20(12-22(21)32-2)27-14-16(13-26)23(19)29-9-7-15(8-10-29)24(30)28-18-5-3-17(25)4-6-18/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVWBFZJKFBGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














